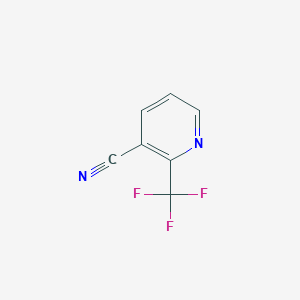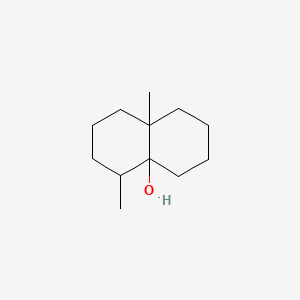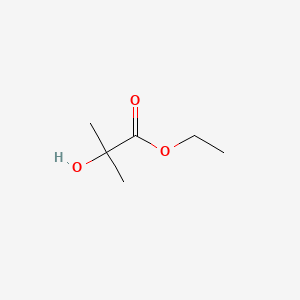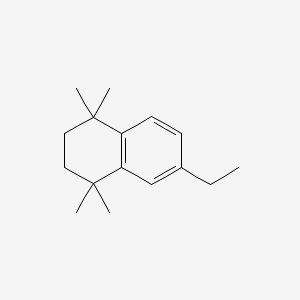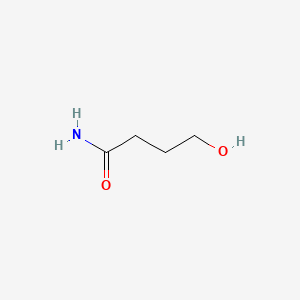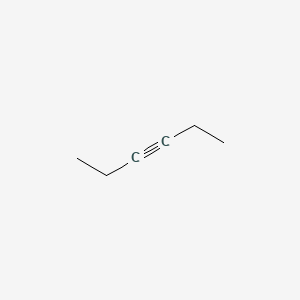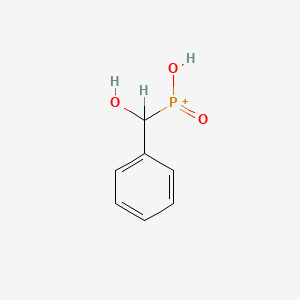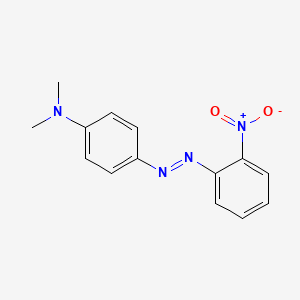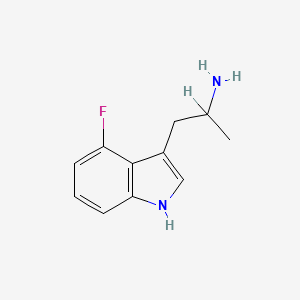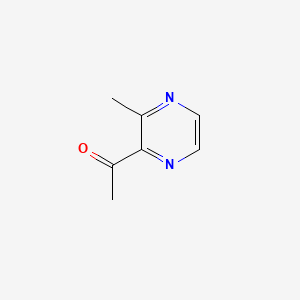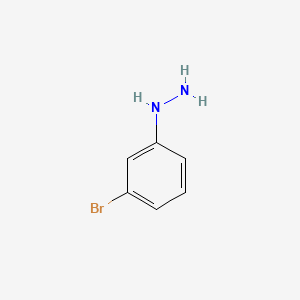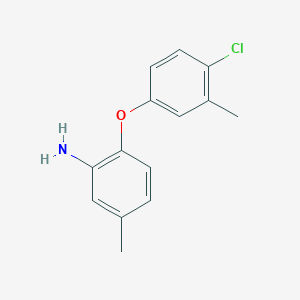
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine, also known as 2C-M-5-M, is an amine compound that is commonly used as a synthetic research agent. It is a derivative of phenethylamine and is related to the recreational drug 2C-B. 2C-M-5-M is a versatile compound that has been used for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine: has been studied for its potential in combating bacterial infections. It has shown promising results against Gram-positive bacterial strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli, Salmonella typhi, Shigella dysenteriae, and Klebsiella pneumoniae . The compound’s efficacy in inhibiting bacterial growth makes it a candidate for further research in developing new antibiotics.
Anthelmintic Activity
The compound has also demonstrated significant anthelmintic activity, which is the ability to neutralize parasitic worms. It has been effective against species of earthworms such as Pheretima posthuma and Perionyx excavates, indicating its potential use in treating helminthiasis or worm infestations .
Chemical Synthesis
In the field of chemical synthesis, 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine serves as a precursor for creating novel Schiff bases. These bases are derived from the reaction with different aromatic furfural aldehydes, leading to a new class of compounds with potential applications in medicinal chemistry .
Boronic Acid Derivatives
This compound is a key intermediate in the synthesis of phenylboronic acid derivatives. These derivatives play a crucial role in various chemical reactions, including Suzuki coupling, which is widely used in the pharmaceutical industry to create complex molecules .
Prodrug Development
The structural flexibility of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine allows for its use in prodrug design. Prodrugs are compounds that undergo metabolic conversion in the body to release the active pharmaceutical ingredient. This approach can improve drug solubility, absorption, and distribution .
Agricultural Chemistry
There is potential for this compound to be utilized in agricultural chemistry, particularly in the synthesis of herbicides and pesticides. Its phenolic structure could be modified to target specific pests or weeds, enhancing crop protection strategies .
Material Science
In material science, the compound’s derivatives could be explored for their properties in creating new polymers or coatings. These materials could have unique characteristics such as antimicrobial surfaces or enhanced durability .
Biochemical Research
Lastly, 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine may find applications in biochemical research, particularly as a reagent or a building block in the synthesis of complex biomolecules. Its interactions with biological systems can provide insights into cellular processes and disease mechanisms .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts or organoboron reagents in similar chemical reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon-carbon bond-forming reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been synthesized and evaluated for their antimicrobial and anthelmintic properties , suggesting that this compound might also interact with biological systems and affect certain biochemical pathways.
Result of Action
Compounds with similar structures have shown promising antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-6-14(13(16)7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFCXAJRVFZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

